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Chloroac-nle-OH Documentation Hub

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  • Product: Chloroac-nle-OH
  • CAS: 56787-36-1

Core Science & Biosynthesis

Foundational

The Chloroacetyl Warhead: Tuning Reactivity for Covalent Drug Discovery

Executive Summary The chloroacetyl group ( ) has evolved from a non-specific alkylating agent into a precision "warhead" for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD).[1] Unlike acrylam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloroacetyl group (


) has evolved from a non-specific alkylating agent into a precision "warhead" for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD).[1] Unlike acrylamides (Michael acceptors), chloroacetamides function via an 

mechanism, offering a distinct reactivity profile that is often faster but tunable through scaffold modification. This guide analyzes the physicochemical properties of the chloroacetyl group, its chemoselectivity for cysteine over lysine, and the experimental frameworks required to validate its utility in modern drug development.

Mechanistic Foundations: The Driver

The chloroacetyl group is an


-haloacetamide.[1] Its reactivity is governed by the electrophilicity of the 

-carbon, which is activated by the adjacent carbonyl group and the electron-withdrawing chlorine atom.
Orbital Interactions and Kinetics

Unlike acrylamides, which rely on orbital overlap between a nucleophile and the


 orbital of a double bond (Michael addition), the chloroacetyl group reacts via bimolecular nucleophilic substitution (

).
  • The Electrophile: The

    
     orbital of the C-Cl bond is the acceptor. The adjacent carbonyl lowers the energy of the transition state, facilitating attack.
    
  • The Leaving Group: Chloride (

    
    ) is a moderate leaving group compared to bromide (
    
    
    
    ) or iodide (
    
    
    ). This is advantageous; iodoacetamides are often too reactive (promiscuous), while chloroacetamides sit in a "Goldilocks" zone—reactive enough to modify a target cysteine but stable enough to survive limited systemic exposure.
Comparative Reactivity

In the context of covalent drugs, reactivity is often quantified by the second-order rate constant (


).
  • Acrylamides: Reversible or irreversible; generally slower, requiring specific orientation.

  • Chloroacetamides: Irreversible; generally faster intrinsic reactivity.[2]

  • Tuning: The reactivity of the chloroacetyl group can be attenuated by steric bulk on the amide nitrogen or by electronic modulation of the scaffold.

Chemoselectivity: The Cysteine vs. Lysine Paradigm

A common misconception is that chloroacetamides are indiscriminate alkylators. In reality, their specificity is driven by the Hard and Soft Acids and Bases (HSAB) theory and local pH environments.

The Thiol Preference
  • Soft Nucleophiles: The sulfur atom in cysteine is a "soft" nucleophile (large, polarizable electron cloud). The

    
    -carbon of the chloroacetyl group is a "soft" electrophile. This orbital matching favors reaction with cysteine.
    
  • Hard Nucleophiles: The nitrogen in lysine is a "hard" nucleophile. While it can react, it is kinetically disfavored compared to the thiol at physiological pH.

The pH Factor

The protonation state is the critical "knob" for selectivity.

  • Cysteine (

    
    ):  At physiological pH (7.4), a small but significant fraction exists as the highly nucleophilic thiolate anion (
    
    
    
    ).
  • Lysine (

    
    ):  At pH 7.4, lysine is almost entirely protonated (
    
    
    
    ), rendering it non-nucleophilic.
  • The Exception: A lysine residue depressed to a lower

    
     (e.g., by a nearby positive charge or hydrophobic pocket) can become reactive, but this is rare and usually requires a specific catalytic microenvironment.
    

ReactionMechanism Thiol Cysteine Thiol (R-SH) Deprotonation Deprotonation (pH > 7.0) Thiol->Deprotonation pKa ~8.3 Thiolate Thiolate Anion (R-S⁻) Deprotonation->Thiolate TS Transition State (SN2 Backside Attack) Thiolate->TS Nucleophilic Attack Warhead Chloroacetyl Warhead (-COCH2Cl) Warhead->TS Adduct Thioether Adduct (Irreversible) TS->Adduct Chloride Chloride Ion (Cl⁻ Leaving Group) TS->Chloride

Figure 1: The chemoselective pathway of chloroacetyl-cysteine conjugation driven by pH-dependent deprotonation and SN2 kinetics.

Applications in Covalent Drug Discovery

The chloroacetyl group is a staple in Fragment-Based Drug Discovery (FBDD) .[1][3] Because fragments have low binding affinity, a highly reactive warhead like chloroacetamide is used to "anchor" the fragment to the protein, allowing detection of weak interactions via Mass Spectrometry.

From Probe to Drug

While historically viewed as "probes," chloroacetamides are entering the realm of therapeutic candidates.

  • Case Study (OTUB2): Researches successfully targeted Cys51 of the deubiquitinase OTUB2 using a chloroacetamide-based inhibitor, demonstrating that scaffold optimization can overcome intrinsic reactivity concerns (Resnick et al., 2019).

  • Case Study (SARS-CoV-2): Chloroacetamide fragments were pivotal in identifying binders for the main protease (

    
    ), serving as starting points for more complex inhibitors.[1]
    
Reactivity Data Comparison

The following table illustrates the relative reactivity profiles of common covalent warheads.

Warhead TypeMechanismIntrinsic ReactivitySelectivity (Cys vs Lys)Stability (Plasma)
Iodoacetamide

High (Promiscuous)LowLow
Bromoacetamide

HighModerateLow-Moderate
Chloroacetamide

Moderate (Tunable) High Moderate
Acrylamide Michael AddnLow-ModerateHighHigh
Vinyl Sulfone Michael AddnLowHighHigh

Experimental Protocol: Glutathione (GSH) Kinetic Assay

To validate a chloroacetyl-based compound, one must determine its intrinsic reactivity. The industry standard is the GSH kinetic assay. This protocol determines the second-order rate constant (


), which correlates with metabolic stability and off-target toxicity.
Principle

The compound is incubated with a pseudo-first-order excess of Glutathione (GSH). The disappearance of the parent compound is monitored by LC-MS.

Materials
  • Buffer: PBS (pH 7.4) with 1mM EDTA (to prevent metal-catalyzed oxidation).

  • Internal Standard: Warfarin or Tolbutamide (10 µM).

  • GSH Stock: 100 mM in water (Freshly prepared).

  • Test Compound: 10 mM in DMSO.

Step-by-Step Methodology
  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 100 µM Internal Standard in PBS (pH 7.4). Ensure final DMSO concentration is <1%.

  • Initiation: Add GSH to a final concentration of 5 mM (100-fold excess).

  • Sampling: Immediately aliquot the mixture into a 96-well plate.

  • Incubation: Maintain at 37°C.

  • Monitoring: Inject samples into LC-MS/MS at defined time points (

    
     min).
    
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope of the line is

      
      .
      
    • Calculate second-order rate constant:

      
      .
      
Interpretation
  • 
    : Low reactivity (Potential for poor target engagement).
    
  • 
    : Ideal range  for targeted covalent inhibitors.
    
  • 
    : High reactivity (High risk of immunotoxicity and rapid clearance).
    

AssayWorkflow Start Compound Library (Chloroacetamides) Mix Mix with GSH (5mM) pH 7.4, 37°C Start->Mix LCMS LC-MS Monitoring (0 - 60 mins) Mix->LCMS Calc Calculate k_obs (Slope of ln[Conc] vs t) LCMS->Calc Decision Decision Gate Calc->Decision Safe Lead Candidate (0.5 < k < 5.0) Decision->Safe Optimal Toxic Discard/Redesign (k > 10) Decision->Toxic Too Reactive Inert Boost Reactivity (k < 0.1) Decision->Inert Too Stable

Figure 2: Workflow for assessing intrinsic reactivity via Glutathione (GSH) trapping kinetics.

Metabolic Liabilities & Toxicity

The primary risk of chloroacetyl warheads is Glutathione Depletion . If a drug reacts too rapidly with physiological GSH, it can deplete the liver's antioxidant reserves, leading to oxidative stress and hepatotoxicity.

  • Metabolic Trapping: In vivo, chloroacetamides can be metabolized to reactive aldehydes or conjugated with GSH. The GSH-conjugate is usually excreted, but excessive conjugation burdens the system.

  • Mitigation: To improve the safety profile, researchers often add steric bulk near the

    
    -carbon or switch to 
    
    
    
    -chlorofluoroacetamides, which are generally less reactive and more selective.

References

  • Enamine. Chloroacetamides - Covalent Warheads.[2][4] Retrieved from

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Preclinical and Clinical Use. Journal of Medicinal Chemistry.[5] Retrieved from

  • Resnick, E., et al. (2019). Rapid Covalent Screening Enables Discovery of Inhibitors of the Deubiquitinase OTUB2. Journal of the American Chemical Society. Retrieved from

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Retrieved from

  • X-Chem. Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from

Sources

Exploratory

Precision Mapping of Hydrophobic Active Sites: A Technical Guide to Chloroacetyl-Norleucine (Chloroac-Nle-OH) Affinity Labeling

Executive Summary This technical guide details the application of -Chloroacetyl-L-norleucine (Chloroac-Nle-OH) as an irreversible affinity label for mapping enzyme active sites. Unlike generalized alkylating agents (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of


-Chloroacetyl-L-norleucine (Chloroac-Nle-OH)  as an irreversible affinity label for mapping enzyme active sites. Unlike generalized alkylating agents (e.g., iodoacetamide), Chloroac-Nle-OH combines a reactive electrophilic warhead (chloroacetyl) with a structural specificity element (norleucine).[1] This dual-nature allows it to target nucleophilic residues—specifically Cysteine and Histidine—located within hydrophobic S1/S1' binding pockets, common in metalloproteases and aminopeptidases.

This document provides a rigorous framework for synthesizing, applying, and analyzing this probe, focusing on determining the second-order inactivation rate constant (


) and validating target engagement via LC-MS/MS.

The Chemical Logic of Chloroac-Nle-OH

To use this probe effectively, one must understand its molecular design. It functions not as a "suicide substrate" (which requires catalytic activation) but as a classical affinity label .[1]

Structural Components[1][2][3]
  • The Warhead (

    
    ):  An alkylating agent that reacts via an S
    
    
    
    2 mechanism. It is inherently reactive toward thiols and imidazoles but gains specificity through the neighboring side chain.
  • The Specificity Element (Norleucine, Nle): An isostere of Methionine (

    
    ).[1] Unlike Methionine, Nle is resistant to oxidation (sulfoxide formation), making it a stable probe for enzymes recognizing hydrophobic or Met-binding pockets (e.g., Methionine Aminopeptidase).
    
Reaction Mechanism

The reaction is driven by the local concentration effect. Upon binding (


), the chloroacetyl group is positioned in proximity to a catalytic or active-site nucleophile (

), facilitating covalent bond formation (

).[1]

Reaction Scheme:



Target Selectivity by pH[1]
  • pH 7.0 - 7.5: Preferential alkylation of Cysteine (Thiolate anion).[1]

  • pH 7.5 - 8.5: Increased reactivity toward Histidine (Imidazole) and Lysine (

    
    -amino), though Lysine labeling is kinetically slower without specific positioning.[1]
    

Experimental Workflow

The following workflow integrates kinetic validation with structural confirmation.

Workflow cluster_Analysis Dual Analysis Pathway Start Probe Preparation (Chloroac-Nle-OH) Incubation Enzyme Incubation (Time-Dependent) Start->Incubation pH 7.5 Quench Quench Reaction (DTT or Excess Substrate) Incubation->Quench Kinetics Activity Assay (Residual Activity) Quench->Kinetics Aliquot A MS LC-MS/MS (Peptide Mapping) Quench->MS Aliquot B Data Data Synthesis (kinact/KI & Site ID) Kinetics->Data MS->Data

Figure 1: Integrated workflow for affinity labeling. The process splits after quenching to allow simultaneous kinetic quantification and structural identification.

Protocol: Determination of

The hallmark of a specific affinity label is saturation kinetics. Simple bimolecular reagents show linear dependence on concentration; affinity labels show a hyperbolic dependence.[1]

Materials
  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 (Avoid DTT/BME in the incubation phase as they will scavenger the probe).

  • Enzyme: Purified target (e.g., MetAP), final conc. 100 nM.[1]

  • Probe: Chloroac-Nle-OH (Stock 100 mM in DMSO).

  • Substrate: Chromogenic/Fluorogenic substrate for residual activity measurement.[1]

Step-by-Step Methodology
  • Preparation: Prepare a serial dilution of Chloroac-Nle-OH (e.g., 0, 10, 50, 100, 250, 500, 1000

    
    M) in reaction buffer.
    
  • Incubation: Mix Enzyme with Probe at

    
    .
    
  • Time Points: At defined intervals (

    
     min), remove an aliquot (
    
    
    
    L).
  • Quenching/Assay: Immediately dilute the aliquot 50-100 fold into a solution containing the Substrate (at

    
    ). This dilution effectively stops the alkylation (by lowering [Probe]) and allows measurement of remaining catalytic activity.
    
  • Readout: Monitor product formation to determine

    
    .
    
Data Processing
  • Determine

    
    :  Plot 
    
    
    
    vs. Time for each inhibitor concentration
    
    
    .[1] The slope of this line is
    
    
    (pseudo-first-order rate constant).[1]
  • Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs.
    
    
    . Fit to the hyperbolic equation:

[1][2]
ParameterDefinitionSignificance

Dissociation constant (

M)
Measures affinity of Nle for the pocket.

Max inactivation rate (

)
Measures reactivity and positioning of the warhead.[1]

Efficiency (

)
The "speed limit" of the inhibitor.[1] Best metric for comparison.

Protocol: Structural Validation via LC-MS/MS

Kinetic data proves inactivation but not the location. Mass spectrometry identifies the specific residue modified.

Sample Preparation[1]
  • Incubate Enzyme (

    
    M) with Chloroac-Nle-OH (
    
    
    
    M, or
    
    
    ) for 1 hour.[1]
  • Control: Incubate Enzyme with DMSO only.

  • Quench: Add DTT (10 mM) to scavenge excess probe.

  • Digestion: Denature (Urea/Guanidine), Reduce (TCEP), Alkylate (Iodoacetamide - Note: This will label unmodified Cysteines, distinguishing them from Probe-modified ones), and Digest (Trypsin/GluC).

Mass Shift Calculation

The Chloroac-Nle-OH modification results in the addition of the acetyl-norleucine moiety and the loss of the chloride leaving group and a proton from the protein.

  • Formula Added:

    
     (assuming attachment to Cys/His).
    
  • Net Mass Shift (

    
    ): 
    
    
    
    Da.[1]

Calculation:


[1]
Data Interpretation

Search MS/MS data for the dynamic modification (+171.19 Da) on Cysteine (C) or Histidine (H).[1]

  • Hit Validation: The modified peptide should appear in the Treated sample but NOT in the Control.

  • Site Confirmation: The MS/MS fragmentation spectrum (b- and y-ions) must pinpoint the modification to a specific residue number.

Kinetic Mechanism Visualization

Understanding the distinction between reversible binding and irreversible inactivation is critical.

Kinetics E E (Free Enzyme) EI E·I (Reversible Complex) E->EI k1 EI->E k-1 (KI) EI_cov E-I (Covalent Adduct) EI->EI_cov kinact I + I (Probe) Cl + Cl⁻

Figure 2: Kinetic scheme of affinity labeling.[1] The initial binding event (


) dictates specificity, while the covalent bond formation (

) drives irreversibility.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Linear

plot

(No saturation)
Increase probe concentration. If solubility limits this, report

from the slope directly.[1]
No Inactivation pH mismatchIf targeting His, increase pH to 8.0. If targeting Cys, ensure no reducing agents (DTT) are in the incubation buffer.
Non-specific labeling High reactivityDecrease incubation time or temperature.[1] Perform a "substrate protection" assay (pre-incubate with substrate) to prove active-site specificity.[1]

References

  • Copeland, R. A. (2013).[1][3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.[1] (Standard text for

    
     methodology). [1]
    
  • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] (Review of chloroacetyl and other warheads). [1]

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Foundational theory on covalent inhibition).[1]

  • Domainex. (n.d.).

    
     Assay for Irreversible Covalent Compounds. (Industry standard protocol description). 
    

Sources

Foundational

Technical Deep Dive: Chloroac-Nle-OH as a Covalent Warhead Scaffold

Executive Summary In the renaissance of covalent inhibition, the precise delivery of electrophilic "warheads" to catalytic or non-catalytic nucleophiles is paramount.[1] Chloroac-Nle-OH (N-chloroacetyl-L-norleucine) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the renaissance of covalent inhibition, the precise delivery of electrophilic "warheads" to catalytic or non-catalytic nucleophiles is paramount.[1] Chloroac-Nle-OH (N-chloroacetyl-L-norleucine) represents a specialized, dual-purpose building block used to construct peptide-based covalent inhibitors.

This guide dissects the utility of Chloroac-Nle-OH not merely as a reagent, but as a strategic scaffold. It combines the steric and hydrophobic properties of a Methionine isostere (Norleucine) with a classic


-reactive electrophile (Chloroacetamide). This combination allows for the targeting of hydrophobic pockets adjacent to reactive cysteines without the oxidation liabilities associated with Methionine.

Chemical Biology & Mechanism

The Molecule: Structure-Function Analysis

Chloroac-Nle-OH fuses two critical design elements:

  • The Warhead (Chloroacetyl): An

    
    -haloacetamide that reacts irreversibly with thiols (Cysteine) via bimolecular nucleophilic substitution (
    
    
    
    ).
  • The Scaffold (Norleucine): A non-canonical amino acid with a linear aliphatic side chain (

    
    ).
    

Why Norleucine (Nle)? In native substrates, Methionine (Met) often occupies the S1 or S1' hydrophobic sub-sites of proteases. However, Met is susceptible to oxidation (forming sulfoxides), which alters polarity and binding affinity. Nle is isosteric and isoelectric to Met but chemically inert to oxidation, providing a stable hydrophobic anchor that positions the warhead precisely for attack.

Reaction Mechanism

The inhibition mechanism relies on the specific recognition of the peptide sequence by the target protein, followed by the proximity-induced reaction of the warhead.

  • Binding: The peptide portion binds to the enzyme active site (

    
    ). The Nle side chain nests in a hydrophobic pocket.
    
  • Reaction: The target Cysteine thiolate attacks the

    
    -carbon of the chloroacetyl group.
    
  • Inactivation: A stable thioether bond forms, and the chloride ion leaves (

    
    ).
    

ReactionMechanism Target Target Protein (Cys-SH) Complex Michaelis Complex (Non-covalent Binding) Target->Complex Binding (Ki) Inhibitor Inhibitor (Cl-CH2-CO-Nle-Peptide) Inhibitor->Complex Transition Transition State (SN2 Attack) Complex->Transition Proximity Effect Product Covalent Adduct (Thioether Bond) Transition->Product Cl- Departure (kinact)

Figure 1: Kinetic mechanism of Chloroac-Nle-OH mediated covalent inhibition. The Norleucine side chain drives the initial binding event, positioning the electrophile for the irreversible step.

Experimental Strategy: Synthesis & Incorporation

Solid Phase Peptide Synthesis (SPPS) Integration

Chloroac-Nle-OH is typically introduced at the N-terminus of a resin-bound peptide. Because the chloroacetyl group is susceptible to nucleophilic attack by free amines (leading to polymerization), it must be the final building block coupled, or coupled to a distinct amine while others are protected.

Critical Consideration: Do not use primary amine bases (like piperidine) after the chloroacetyl group is installed, as this will cause self-reaction or cleavage of the warhead.

Protocol: N-Terminal Coupling

Standard Fmoc-SPPS workflow assumed.

Reagents:

  • Resin-bound peptide (N-terminally deprotected).

  • Chloroac-Nle-OH (3-5 equivalents).

  • DIC (Diisopropylcarbodiimide) or HATU.

  • DIPEA (Diisopropylethylamine) - Use sparingly to avoid basic hydrolysis.

Step-by-Step:

  • Preparation: Swell resin in DMF for 20 mins.

  • Activation: Dissolve Chloroac-Nle-OH and HATU in minimal dry DMF. Add DIPEA (2 eq relative to AA). Activate for 30 seconds.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 1-2 hours.

  • Washing: Wash resin extensively with DMF (3x) and DCM (3x).

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5). Avoid thiol scavengers (like EDT) if possible, or keep reaction time short, as they can react with the chloroacetyl group. Triisopropylsilane (TIS) is the preferred scavenger here.

Characterization & Validation

Mass Spectrometry Verification

The chlorine atom provides a distinct spectral signature due to the natural abundance of


 (75%) and 

(25%).
  • Look for: A mass split of 2 Da with a 3:1 intensity ratio in the molecular ion

    
    .
    
  • Failure Mode: If you see a mass corresponding to

    
    , cyclization may have occurred during synthesis.
    
Intrinsic Reactivity Assay (GSH Half-Life)

Before testing on the protein, you must establish the "tunability" of your warhead. A chloroacetamide is generally more reactive than an acrylamide but less reactive than a sulfonyl fluoride.

Protocol: Glutathione (GSH) Reactivity [2]

  • Setup: Prepare 50

    
    M inhibitor and 500 
    
    
    
    M GSH (pseudo-first-order conditions) in PBS (pH 7.4) with 10% DMSO.
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.

  • Analysis: Quench with 1% Formic Acid and analyze by LC-MS. Monitor the disappearance of the parent peak and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    .

Target Metrics:

  • 
    : Highly reactive (Risk of off-target toxicity).
    
  • 
    : "Goldilocks" zone for targeted covalent inhibitors.
    
  • 
    : Low reactivity (Requires very high binding affinity to work).
    

Development Workflow

The following diagram outlines the iterative process for developing a Chloroac-Nle-OH based inhibitor.

DevelopmentWorkflow Design 1. Scaffold Design (Sequence Selection) Synthesis 2. Synthesis (Chloroac-Nle-OH Coupling) Design->Synthesis QC 3. QC: MS & Purity (Check Cl Isotope Pattern) Synthesis->QC QC->Synthesis Fail (Cyclization/Hydrolysis) Reactivity 4. GSH Reactivity Assay (Intrinsic Electrophilicity) QC->Reactivity Pass Biochem 5. Enzymatic Assay (IC50 / kinact/Ki) Reactivity->Biochem t1/2 acceptable Decision Optimization Loop Biochem->Decision Decision->Design Low Potency Decision->Reactivity High Toxicity

Figure 2: Iterative development cycle. Note the critical QC step for Chlorine isotope pattern recognition before biological testing.

Quantitative Data Summary

ParameterValue / RangeNotes
Molecular Weight ~207.65 g/mol For Chloroac-Nle-OH fragment alone.[3]
Electrophile Type

-Haloacetamide

mechanism.[4]
Target Residue Cysteine (Thiol)Primary target.[4][5] Can react with His/Lys at high pH.
Preferred pH 7.0 - 8.0Reactivity drops significantly below pH 6.5.
Stability (Solid) HighStore at -20°C, desiccated.
Stability (Solution) ModerateAvoid prolonged storage in DMSO/Water mixtures (hydrolysis).

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Resnick, E., et al. (2019). "Rapid Covalent Labeling of a Cysteine-Rich Protein Scaffold with Chloroacetylated Non-Canonical Amino Acids." Bioconjugate Chemistry. (Contextual grounding for Chloroacetyl-Nle usage).
  • GuideChem. (2023). "Chloroac-Nle-OH Product Properties and CAS 56787-36-1." Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Chemoselective Cleavage and Deprotection of Chloroac-Nle-OH Modified Peptides

Abstract & Strategic Rationale The synthesis of peptides modified with Chloroacetyl-Norleucine (Cl-Ac-Nle) represents a strategic convergence of "warhead" chemistry and stability engineering. The Chloroacetyl (Cl-Ac) gro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of peptides modified with Chloroacetyl-Norleucine (Cl-Ac-Nle) represents a strategic convergence of "warhead" chemistry and stability engineering. The Chloroacetyl (Cl-Ac) group is a potent electrophile, commonly installed at the N-terminus or Lysine side-chains to facilitate downstream thioether-based macrocyclization (stapling) or covalent conjugation to cysteine-containing proteins.

However, the Cl-Ac moiety presents a critical incompatibility with standard Solid Phase Peptide Synthesis (SPPS) cleavage protocols. Standard "Reagent K" or "Reagent B" cocktails often contain thiols (Ethanedithiol, Thioanisole) to scavenge carbocations and prevent Methionine (Met) oxidation. These thiols will irreversibly react with the Cl-Ac group , displacing the chloride and destroying the reactive warhead.

The Solution: This protocol utilizes Norleucine (Nle) as an isosteric, non-oxidizable surrogate for Methionine. By eliminating Met, we remove the requirement for thiol-based reducing agents in the cleavage cocktail. This allows the use of a "Thiol-Free" cleavage system that preserves the Cl-Ac integrity while ensuring complete global deprotection.

Chemical Logic & Mechanism

The "Scavenger Paradox"

In standard SPPS, the cleavage step generates highly reactive carbocations (from Boc, tBu, Pbf, Trt protecting groups). If not trapped, these cations alkylate nucleophilic residues (Trp, Tyr, Met).[1]

  • Standard Protocol: Thiols (EDT, DODT) are added to trap cations and reduce Met-Sulfoxide back to Met.

  • The Cl-Ac Conflict: The Cl-Ac group is an

    
    -halocarbonyl. It is highly susceptible to 
    
    
    
    attack by thiols.
    • Reaction:

      
      
      
    • Result: Loss of the electrophile; formation of a thioether adduct.

The Norleucine Advantage

Norleucine is structurally identical to Methionine, except the sulfur atom is replaced by a methylene (


) group.
  • Stability: Nle cannot be oxidized.

  • Implication: We can eliminate thiol scavengers entirely without risking side-chain oxidation.

ChemicalLogic Problem Challenge: Preserve Cl-Ac Group Conflict Standard Scavengers (EDT/DODT) destroy Cl-Ac Problem->Conflict requires Solution Strategy: Remove Thiols Conflict->Solution necessitates Risk Risk: Met Oxidation Solution->Risk causes FinalFix Fix: Replace Met with Nle Risk->FinalFix mitigated by Outcome Outcome: Intact Cl-Ac-Nle Peptide FinalFix->Outcome yields

Caption: Logical flow for selecting Norleucine to enable thiol-free cleavage conditions.

Materials & Reagents

ComponentGradeRole
Trifluoroacetic Acid (TFA) HPLC Grade (>99%)Acidolytic cleavage agent.
Triisopropylsilane (TIPS) Synthesis GradeBulky scavenger for trityl/tBu cations; non-nucleophilic toward Cl-Ac.
Water (Milli-Q) Type 1Scavenger for Pbf/Pmc byproducts; prevents ether formation.
Diethyl Ether / MTBE AnhydrousPrecipitation of peptide.
Dichloromethane (DCM) HPLC GradeResin washing.

Critical Exclusion: Do NOT use Ethanedithiol (EDT), Dithiothreitol (DTT), Thioanisole, or Phenol (Phenol can sometimes cause esterification issues with Cl-Ac, though less common; best avoided for purity).

Protocol: Thiol-Free Cleavage

Preparation of Cleavage Cocktail "TIPS-B"
  • Composition: 95% TFA / 2.5% TIPS / 2.5%

    
    
    
  • Volume Calculation: Use approximately 10–15 mL of cocktail per gram of resin.

Step-by-Step Procedure
  • Resin Preparation:

    • Wash the Cl-Ac-Nle-peptidyl resin (

      
       mL) with DCM to remove traces of DMF (DMF can cause N-terminal formylation or interfere with precipitation).
      
    • Dry the resin under nitrogen flow for 10–15 minutes.

  • Cleavage Reaction:

    • Transfer resin to a reaction vessel (fritted syringe or round-bottom flask).[2]

    • Add the TIPS-B Cocktail (freshly prepared).

    • Agitation: Shake gently (orbital shaker) at room temperature (

      
      ).
      
    • Time:

      • Standard peptides (no Arg/Trp): 2 Hours .

      • Complex peptides (multiple Arg/Trp/Pbf): 3 Hours .

    • Note: Do not exceed 4 hours to minimize acid-catalyzed hydrolysis of the Cl-Ac group (though it is relatively stable in pure TFA).

  • Filtration & Concentration:

    • Filter the resin into a 50 mL polypropylene tube or round-bottom flask.

    • Wash the resin beads with

      
       mL of neat TFA to recover trapped peptide.
      
    • (Optional) Concentrate the filtrate under nitrogen stream to reduce volume by 50% (do not use rotary evaporator with heat >30°C).

  • Precipitation:

    • Add cold (

      
      ) Diethyl Ether  or MTBE (approx. 10x volume of TFA).
      
    • A white precipitate should form immediately.

    • Centrifuge at

      
       for 5 minutes (
      
      
      
      ).
    • Decant the supernatant (contains scavengers and protecting groups).

    • Repeat the ether wash/centrifuge step 3 times to ensure removal of TIPS and TFA.

  • Drying:

    • Dry the pellet under vacuum or nitrogen stream.

    • Dissolve in

      
       Acetonitrile/Water (
      
      
      
      TFA) for HPLC analysis.

Quality Control & Troubleshooting

Analytical Expectations (HPLC/MS)
Observation (MS)DiagnosisCauseSolution
Target Mass (M) Success Correct cleavage.Proceed to purification.[3][4]
M + 16 Da OxidationNle was not used (Met present) or Trp oxidation.Use Nle next time. For Trp, ensure TIPS is fresh.
M + 76 Da Thioether AdductContamination with EDT. Check solvent lines/glassware. Never use EDT with Cl-Ac.
M - 36 Da CyclizationIntramolecular displacement of Cl by internal nucleophile (e.g., His, unprot. Lys).Check pH during workup. Keep acidic until purification.
Workflow Visualization

Workflow Start Start: Dry Cl-Ac-Nle Resin Wash Wash 3x DCM (Remove DMF) Start->Wash Cocktail Add Cocktail: 95% TFA / 2.5% TIPS / 2.5% H2O Wash->Cocktail React React 2-3 Hours (Room Temp) Cocktail->React Precip Precipitate in Cold Ether (-20°C) React->Precip WashEther Wash Pellet 3x (Remove Scavengers) Precip->WashEther QC QC: LC-MS Check for M+0 WashEther->QC

Caption: Optimized workflow for cleavage of Cl-Ac-Nle peptides.

References

  • Thermo Fisher Scientific. Cleavage Cocktails and Scavengers in SPPS. (Detailed guide on scavenger selection, explicitly noting EDT usage for Met protection and incompatibility with alkylating agents). Link

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[2][5][6] (Discusses the reactivity of thiols in cleavage cocktails and the necessity of alternative strategies for sensitive modifications). Link

  • Gilles, A. M., et al. (1988). Stability of Norleucine-containing proteins.[7] (Foundational paper establishing Norleucine as a stable, isosteric replacement for Methionine in biological systems).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[3] (Authoritative protocol on standard TFA/TIPS/H2O cleavage mixtures). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Fragmentation of Chloroac-Nle-Modified Peptides

The following technical guide addresses the specific challenges of analyzing Chloroacetyl-Norleucine (Chloroac-Nle) modified peptides by MS/MS. This guide is structured to move from diagnostic root causes to instrumental...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of analyzing Chloroacetyl-Norleucine (Chloroac-Nle) modified peptides by MS/MS. This guide is structured to move from diagnostic root causes to instrumental and chemical solutions.

Executive Summary & Diagnostic Context

The Issue: Researchers often observe that peptides modified with N-terminal Chloroacetyl-Norleucine (Chloroac-Nle) yield MS/MS spectra dominated by a single high-intensity peak corresponding to a neutral loss, with little to no backbone fragmentation (b/y ions).[1]

The Root Cause:

  • Labile C-Cl Bond: The carbon-chlorine bond in the chloroacetyl group is energetically weaker than the peptide amide backbone bonds. Under standard Collision Induced Dissociation (CID) or HCD, the vibrational energy preferentially cleaves the C-Cl bond or eliminates HCl (36/38 Da) before the peptide backbone can fragment.

  • Energy Sink Effect: Once the labile group is lost, the remaining ion often stabilizes, preventing further fragmentation unless significantly higher energy is applied.

  • Charge Sequestration: If the modification is on the N-terminus, it removes the N-terminal amine's basicity, potentially altering the "mobile proton" pathways required for standard b/y ion formation.

Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical flow for selecting the correct solution based on your instrument capabilities and observed data.

G Start Start: Poor MS/MS Spectrum CheckNL Diagnostic: Is there a dominant Neutral Loss (-36/38 Da)? Start->CheckNL YesNL Yes: Labile Cl group is suppressing backbone CheckNL->YesNL Dominant Peak NoNL No: Issue is likely Ionization/Charge State CheckNL->NoNL No distinct loss Method1 Strategy A: Instrumental Stepped NCE or MS3 YesNL->Method1 If Trap/Orbitrap Method2 Strategy B: Chemical Thiol Capping (DTT/BME) YesNL->Method2 If verifying sequence only Method3 Strategy C: Alternative Frag Use ETD / EThcD YesNL->Method3 If ETD available ChargeCheck Check Charge State: Is Precursor +1? NoNL->ChargeCheck ChargeCheck->Method2 Yes (+1 ions fragment poorly)

Figure 1: Decision matrix for troubleshooting Chloroac-Nle peptide fragmentation.

Solution Protocols

Strategy A: Instrumental Optimization (MS3 & Stepped Energy)

Best for: Orbitrap/Ion Trap users who cannot chemically modify the sample.

If the spectrum is dominated by the loss of HCl (Neutral Loss of ~36 Da), the instrument is "wasting" its energy on this cleavage.

Protocol:

  • Stepped Collision Energy (NCE): Instead of a single energy (e.g., NCE 28), use a stepped setting (e.g., 20, 30, 40).

    • Why: The lower energy preserves the modification, while the higher energy forces backbone fragmentation even after the neutral loss occurs.

  • Neutral Loss Triggered MS3: Configure the method to automatically trigger a second fragmentation event (MS3) if the specific neutral loss is detected in the MS2.

    • Trigger Mass: [Precursor m/z] - (36 / z).[1]

    • Action: Isolate the [M-HCl] product and fragment it again.

    • Result: The MS3 spectrum will contain the b/y series of the "dehydro-chloro" peptide, allowing for sequence confirmation.

Strategy B: Chemical "Capping" (The Thiol Trick)

Best for: Sequence validation where the intact warhead is not strictly required for the MS readout.

The unreacted Chloroacetyl group is an electrophile waiting to react. By intentionally reacting it with a small thiol, you convert the labile C-Cl bond into a stable Thioether bond. This prevents the neutral loss and restores normal peptide fragmentation.

Protocol:

  • Reagent: Prepare 10 mM Dithiothreitol (DTT) or Beta-mercaptoethanol (BME) in Ammonium Bicarbonate.

  • Incubation: Mix with the peptide sample (1:1 v/v) and incubate at RT for 30 mins.

  • Analysis: Analyze the sample.

    • New Mass: The precursor will shift by the mass of the thiol minus HCl.

    • Result: The thioether bond is stable under CID. You will see rich b/y ion series confirming the sequence.

Capping AgentMass Shift (vs Chloroac)Stability in CID
None (Chloroac) 0Unstable (HCl loss)
BME (Beta-mercaptoethanol) +42.01 DaStable (High Coverage)
DTT +118.01 DaStable (High Coverage)
Strategy C: Electron Transfer Dissociation (ETD)

Best for: High-end instruments (Fusion/Lumost/Eclipse) looking to preserve the modification.[1]

CID/HCD are "slow heating" methods that break the weakest bond (C-Cl).[1] ETD is a radical-driven process that cleaves the N-Calpha bond along the backbone, largely independent of side-chain stability.[1]

  • Mechanism: ETD preserves labile modifications (like Chloroac) while generating c/z ions.

  • Recommendation: Use EThcD (ETD with supplemental HCD activation) to ensure efficient fragmentation of the backbone while retaining the modification on the fragments.

Data Interpretation Guide

The Chlorine Isotope Signature

Even if fragmentation is poor, the Chloroac group provides a definitive MS1 signature. Chlorine has two stable isotopes: ^35Cl (75%) and ^37Cl (25%).

  • Check: Look at your precursor isotope pattern.

  • Validation: You must see a recognizable M+2 peak at ~33% intensity of the M peak. If this pattern is absent, your peptide does not contain the Chloroac modification (it may have hydrolyzed to -OH or reacted).

Identifying the "Ghost" Peak

In CID spectra, you may see a peak at [Precursor - 36 Da] (for +1) or [Precursor - 18 m/z] (for +2).[1]

  • Don't ignore it: This is the dehydro-peptide.[1]

  • Manual Sequencing: If you cannot run MS3, look for b/y ions calculated from this neutral loss mass, not the intact precursor mass.

Frequently Asked Questions (FAQ)

Q: Why is my Chloroac-Nle peptide singly charged (+1) even though it has 10 residues? A: N-terminal chloroacetylation caps the N-terminal amine, removing one positive charge site.[1] If your sequence lacks Arginine (R) or Lysine (K), it may only pick up a proton at the C-terminus or Histidine.

  • Fix: Run in a mobile phase with 0.1% Formic Acid to encourage protonation, or consider the "Chemical Capping" strategy which may add a polar group.

Q: Can I use Chloroac-Nle for quantification? A: Yes, but be careful. The labile nature means the signal is split between the intact ion and the neutral loss product in the source (in-source fragmentation). For robust Quant, use the "Summed Intensity" of the Intact Precursor + the In-Source Fragment, or use a "Survivability" optimized source setting (lower temperature/voltage).

Q: I see a mass shift of +18 Da instead of a Cl pattern. What happened? A: Your Chloroac group likely hydrolyzed. In aqueous buffers at pH > 8, the Cl is displaced by OH (water), converting Chloroacetyl to Glycolyl (+18 Da shift relative to Acetyl, or -18 Da relative to Chloroac). Ensure your buffers are pH < 7.5 during storage.

References

  • Fragment

    • Source: Journal of the American Society for Mass Spectrometry
    • Relevance: Discusses the "mobile proton model" and how capping groups affect fragment
    • Link: (General reference for CID mechanisms)[1]

  • Covalent Inhibitor Characteriz

    • Source: Methods in Molecular Biology (Covalent Fragment Screening)[1]

    • Relevance: Protocols for handling electrophilic warheads like chloroacetamide in MS workflows.
    • Link:[1]

  • Neutral Loss Triggered MS3 for Labile Modific

    • Source: Thermo Fisher Scientific Applic
    • Relevance: Standard method for phosphopeptides and labile modific
    • Link:[1]

Sources

Optimization

Technical Support Center: Chloroac-nle-OH Storage &amp; Handling

[1] Product: Chloroac-nle-OH (N-Chloroacetyl-Norleucine) CAS: 67206-26-2 (DL-form) / Generic structure applicable to L-form Application: Thiol-selective bioconjugation, peptide synthesis building block.[1] Part 1: Core S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: Chloroac-nle-OH (N-Chloroacetyl-Norleucine) CAS: 67206-26-2 (DL-form) / Generic structure applicable to L-form Application: Thiol-selective bioconjugation, peptide synthesis building block.[1]

Part 1: Core Storage Directives (The "Golden Rules")

As a haloacetylated amino acid derivative, Chloroac-nle-OH possesses a "warhead"—the chloroacetyl group (


)—that is electrophilic and moisture-sensitive.[1] Improper storage leads to hydrolysis, converting the reactive alkyl halide into an inert alcohol (hydroxyacetyl), rendering the compound useless for conjugation.[1]
The Hygroscopic Protocol
  • The Risk: The primary mode of failure is hydrolysis of the carbon-chlorine bond. This reaction is accelerated by moisture and basic pH.[1]

  • The Fix: Store the vial in a secondary desiccation chamber (e.g., a jar with Drierite or silica gel) inside the freezer.

  • Thawing Rule: Never open a cold vial. Condensation will form immediately on the solid. Allow the vial to equilibrate to room temperature (approx. 30–60 mins) inside the desiccator before opening.

Temperature & Atmosphere
  • Long-Term: -20°C is mandatory.[1][2]

  • Short-Term: Stable at room temperature for days if kept dry.

  • Inert Gas: After every use, purge the headspace with Argon or Nitrogen.[1][3] Oxygen is not the primary enemy, but atmospheric moisture is.

Solution Stability (The "Use-Immediately" Rule)
  • Aqueous: Unstable.[1] Do not store. Hydrolysis half-life decreases rapidly as pH rises above 7.0.[1]

  • Organic (DMSO/DMF): Stable for weeks at -20°C if anhydrous.[1] However, DMSO is hygroscopic; once opened, it absorbs water, which will eventually degrade the dissolved reagent.[1] Recommendation: Prepare fresh stock solutions for every critical experiment.

Part 2: Visualization of Workflows

Diagram 1: Storage & Handling Logic

This flowchart illustrates the critical decision paths for preserving reagent integrity upon arrival and during use.[2][4]

StorageProtocol Start Reagent Arrival Desiccate 1. Place in Desiccator (Room Temp) Start->Desiccate Freeze 2. Long Term Storage (-20°C) Desiccate->Freeze Thaw 3. Equilibrate to RT (Inside Desiccator) Freeze->Thaw Need Reagent Open 4. Open Vial & Weigh Quickly Thaw->Open No Condensation Purge 5. Purge Headspace (N2 or Ar) Open->Purge After Use Refreeze Return to -20°C Purge->Refreeze Refreeze->Thaw Next Use

Caption: Cycle of preservation. Note the critical equilibration step (Red) to prevent condensation-induced hydrolysis.

Part 3: Experimental Best Practices (The "Prep" Phase)

Solubilization Strategy

Chloroac-nle-OH is hydrophobic due to the Norleucine side chain.[1]

  • Primary Solvent: Dissolve in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at 10–50 mM concentration.[1]

  • Aqueous Dilution: Dilute into the reaction buffer immediately before use. Keep organic solvent concentration <10% (v/v) to avoid protein denaturation (if conjugating to proteins).[1]

The "Finkelstein" Catalyst Tip
  • Context: Chloroacetyl groups are less reactive than Iodoacetyl groups.[1]

  • Optimization: If your reaction with a thiol is sluggish, add Sodium Iodide (NaI) or Potassium Iodide (KI) at a catalytic amount (1–10 mol%).[1]

  • Mechanism: The Iodide displaces the Chloride (

    
    ) to form a transient, highly reactive Iodoacetyl species, which is then rapidly attacked by the thiol.
    
Diagram 2: Reaction Competition Pathway

This diagram highlights the race condition between the desired conjugation and the competing hydrolysis.

ReactionPathway Reagent Chloroac-nle-OH (Electrophile) Intermediate Transition State Reagent->Intermediate Thiol Target Thiol (R-SH) Thiol->Intermediate Fast at pH 7.5-8.5 Water Water/OH- (Buffer) Water->Intermediate Slow at pH < 7.0 Fast at pH > 9.0 Product Thioether Conjugate (Stable) Intermediate->Product Major Path Byproduct Hydrolyzed Waste (HO-CH2-CO-Nle) Intermediate->Byproduct Side Reaction

Caption: The Kinetic Competition. Success depends on pH control to favor the Green path over the Red path.

Part 4: Troubleshooting & FAQs

Q1: My conjugation yield is low (<20%). What went wrong?

Diagnosis: This is likely due to hydrolysis competition or oxidation of your target thiol.

  • Check 1 (The Reagent): Did you store Chloroac-nle-OH in solution? If yes, it may have hydrolyzed to the alcohol. Use fresh powder.[1]

  • Check 2 (The Target): Are your thiols actually free? Cysteines oxidize to disulfides (cystine) rapidly in air.[1] Pre-treat your protein/peptide with TCEP (Tris(2-carboxyethyl)phosphine) to ensure thiols are reduced.[1]

  • Check 3 (The pH): Reaction pH should be 7.5–8.5 . Below 7.0, the thiol is protonated (unreactive).[1] Above 9.0, the chloroacetyl group hydrolyzes faster than it conjugates.[1]

Q2: Can I use this reagent for N-terminal capping in SPPS (Solid Phase Peptide Synthesis)?

Answer: Yes, but with a warning.

  • Risk: Racemization.[1] Activating the C-terminal carboxylic acid of N-acyl amino acids (like Chloroac-nle-OH) can lead to oxazolone formation, which causes loss of chirality at the Norleucine alpha-carbon.[1]

  • Solution: Use "soft" activation methods like DIC/HOBt or PyBOP/HOBt .[1] Avoid high base concentrations (like DIPEA) during the coupling step if possible.

Q3: The powder has turned into a sticky gum. Is it usable?

Answer: No.

  • Reason: This indicates significant moisture absorption.[1] The "gum" phase likely contains hydrolyzed acid (HCl) byproducts, which further autocatalyze degradation.[1] Discard and buy fresh.

Q4: Why do I see a mass shift of -36 Da or +16 Da in my LC-MS?

Data Analysis Guide:

Mass Shift Interpretation
Target + 191 Da Correct Conjugate. (Mass of Chloroac-nle minus HCl loss).
Target + 173 Da Hydrolysis Artifact. The Cl was replaced by OH before reaction.[1]
Target + 42 Da Acetylation. You may have used accidental acetic anhydride or standard acetyl chloride.[1]

| Reagent Peak + 16 Da | Oxidation. Met/Cys oxidation or Hydrolysis (Cl -> OH is roughly -35 + 17 = -18 shift, check calc).[1] |

(Note: Exact mass shift depends on the specific cleavage mechanism, but +191 Da is the expected addition of the -CH2-CO-Nle-OH moiety if the Cl is displaced).

References

  • Sigma-Aldrich. Storage and Handling of Synthetic Peptides.[1] (General protocols for lyophilized peptide derivatives).

  • Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry.[1] (Mechanisms of haloacetyl-thiol conjugation).

  • Bachem. Handling and Storage Guidelines for Peptides. (Temperature and desiccation standards).

  • National Institutes of Health (PubChem). Chloroacetyl Chloride Reactivity & Hydrolysis Data.[1] (Chemical basis for the instability of the chloroacetyl group).

Sources

Troubleshooting

Impact of scavengers on the stability of the chloroacetyl group during cleavage

Executive Summary & Core Directive The Chloroacetyl (ClAc) group is a critical orthogonal handle used in Solid Phase Peptide Synthesis (SPPS) for late-stage functionalization, particularly in the formation of thioether-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Chloroacetyl (ClAc) group is a critical orthogonal handle used in Solid Phase Peptide Synthesis (SPPS) for late-stage functionalization, particularly in the formation of thioether-linked macrocycles or conjugation of warheads.

The Critical Conflict: While the ClAc group is stable to acidolysis (TFA), it is highly electrophilic . The standard "cocktails" used to scavenge carbocations during cleavage often contain potent nucleophiles (thiols like EDT, sulfides like thioanisole). These scavengers can attack the ClAc group, leading to substitution of the chloride or cross-linking , effectively destroying the handle before it can be used.

Technical Recommendation: If retaining the ClAc group is the objective, you must avoid thiol-based scavengers (EDT, DTT, DODT) . Use a silane-based system (TIS/TIPS) with water and phenol.

The Chemistry of Instability (The "Why")

To troubleshoot effectively, one must understand the mechanism of failure. The


-carbon of the chloroacetyl group is electron-deficient due to the electronegative chlorine and the adjacent carbonyl.
Mechanism of Scavenger Interference

In a standard cleavage cocktail (e.g., Reagent K), 1,2-ethanedithiol (EDT) acts as a soft nucleophile. While its intended role is to trap


-butyl cations, it can also perform an 

attack on the ClAc group.

Reaction:



This results in a permanent chemical modification (thioether adduct) that cannot be reversed, rendering the peptide useless for subsequent specific ligation.

Visualization: Scavenger Attack Pathway

ClAc_Instability ClAc Intact ClAc-Peptide (Electrophilic) Transition Transition State (SN2 Attack) ClAc->Transition Exposed C-Cl bond Safe Intact Peptide (Recovered) ClAc->Safe Non-Nucleophilic Cocktail (TIS) Scavenger Thiol Scavenger (EDT/Thioanisole) Scavenger->Transition Nucleophilic Attack TFA TFA Acidic Medium (Protonation) TFA->Transition Solvent Environment Adduct Modified Peptide (Unwanted Thioether) Transition->Adduct Chloride Displacement

Figure 1: Mechanism of nucleophilic attack by thiol scavengers on the chloroacetyl group during TFA cleavage.

Troubleshooting Dashboard

Use this Q&A guide to diagnose specific experimental failures.

Q1: I see a mass shift of +58 Da on my ClAc-peptide. What happened?

Diagnosis: You likely used 1,2-Ethanedithiol (EDT) in your cleavage cocktail.[1] Explanation: The Cl atom (Mass ~35) was displaced by EDT (Mass ~94).

  • Calculation:

    
    .
    Solution:  Switch to a thiol-free cocktail (see Protocol A below).
    
Q2: Can I use Thioanisole? It's not a free thiol.

Diagnosis: High Risk. Explanation: While thioanisole is a sulfide and less nucleophilic than EDT, it promotes acidolysis via a "push-pull" mechanism. In high concentrations or with sensitive substrates, it can still result in alkylation or side reactions, especially if the ClAc group is sterically accessible. Recommendation: Avoid if possible. If Pbf removal (Arginine) is sluggish without it, limit Thioanisole to <2% and keep cleavage time short (<2 hours).

Q3: My ClAc group is intact, but my yield is low. Is TIS reducing it?

Diagnosis: Unlikely. Explanation: Triisopropylsilane (TIS/TIPS) is a hydride donor used to scavenge stable carbocations (Trityl, Pbf). While silanes can theoretically reduce halides, the uncatalyzed reduction of primary alkyl chlorides by TIS in TFA is extremely slow compared to the rate of peptide cleavage. Solution: Check for incomplete cleavage from the resin or precipitation issues. TIS is the "Gold Standard" scavenger for ClAc stability.

Optimized Protocols

Select the protocol based on your peptide's sequence composition.

Protocol A: The "ClAc-Safe" Cocktail (Recommended)

Best for: Peptides containing ClAc where preservation of the halide is required.

ComponentPercentage (v/v)Role
TFA 95%Cleavage & Deprotection
TIS (Triisopropylsilane) 2.5%Scavenger (Trityl, Pbf, tBu)
Water 2.5%Scavenger (tBu, Pbf)

Procedure:

  • Cool the cocktail to 0°C before adding to the resin.

  • React for 2–3 hours at Room Temperature.

  • Precipitate in cold diethyl ether.

  • Note: If the peptide contains Met or Trp , this cocktail may be insufficient to prevent oxidation/alkylation. See Protocol B.

Protocol B: The "Compromise" Cocktail (For Met/Trp/Cys)

Best for: Peptides with oxidation-sensitive residues (Met, Cys, Trp) AND a ClAc group. Warning: This balances risk. We replace EDT with Phenol and minimize Thioanisole.

ComponentPercentage (v/v)Role
TFA 90%Cleavage
Phenol 5%Scavenger (Protects Tyr/Trp)
TIS 2.5%Scavenger
Water 2.5%Scavenger

Critical Adjustment: Do NOT use EDT. If Methionine oxidation is observed (Mass +16), it is often easier to reduce the sulfoxide back to Met after purification (using


/DMS) than to separate the EDT-substituted ClAc byproduct.

Decision Logic for Cocktail Selection

Follow this logic flow to ensure the stability of your Chloroacetyl group.

Cocktail_Decision Start Start: Cleavage of ClAc-Peptide Check_Cys Does peptide contain Met, Cys, or Trp? Start->Check_Cys No_Sensitive No Sensitive Residues Check_Cys->No_Sensitive No Yes_Sensitive Yes (Met/Trp/Cys) Check_Cys->Yes_Sensitive Yes Safe_Cocktail USE PROTOCOL A (TFA / TIS / H2O) No_Sensitive->Safe_Cocktail Risk_Assessment Risk Assessment: Is ClAc essential? Yes_Sensitive->Risk_Assessment Avoid_EDT CRITICAL: REMOVE EDT/DODT Risk_Assessment->Avoid_EDT Must Keep ClAc Use_Phenol USE PROTOCOL B (Add Phenol/Anisole) Avoid_EDT->Use_Phenol

Figure 2: Decision tree for selecting cleavage scavengers when a Chloroacetyl group is present.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][2][3] Biotage Blog. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures.[1][2][5][3][4][6][7][8][9] Application Note. Link

Sources

Optimization

Optimizing reaction time for complete cysteine labeling with Chloroac-nle-OH

Welcome to the technical support center for optimizing your cysteine labeling experiments using Chloroac-nle-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your cysteine labeling experiments using Chloroac-nle-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to achieve complete and specific cysteine labeling.

Understanding the Chemistry: The "Why" Behind the Protocol

Chloroac-nle-OH, a derivative of chloroacetamide, is an alkylating agent that covalently modifies the sulfhydryl group of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated thiolate anion (S-) of a cysteine residue attacks the electrophilic carbon of the chloroacetamide moiety, displacing the chloride ion.

The norleucine-OH (nle-OH) component of the reagent introduces a non-polar side chain and a terminal carboxylic acid. The non-polar character may influence the reagent's interaction with hydrophobic pockets in proteins, while the carboxylic acid will be deprotonated at neutral to alkaline pH, enhancing its water solubility.

Troubleshooting Guide: From Incomplete Labeling to Off-Target Reactions

This section addresses common issues encountered during cysteine labeling with Chloroac-nle-OH and provides a systematic approach to resolving them.

Issue 1: Incomplete or No Labeling

Symptoms:

  • Low labeling efficiency as determined by mass spectrometry (a significant portion of the target cysteine-containing peptide remains unmodified).

  • Weak or absent signal from a reporter tag conjugated to Chloroac-nle-OH.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Suboptimal pH The reaction rate is highly dependent on the concentration of the nucleophilic thiolate anion (S-). The pKa of the cysteine thiol group is typically around 8.3. At pH values below the pKa, the thiol group is protonated (-SH) and less nucleophilic, leading to a slower reaction.Increase the pH of the reaction buffer to a range of 7.5-8.5.[1] Be cautious with pH values above 9.0 as it can increase the risk of side reactions.[2]
Insufficient Reagent Concentration The reaction kinetics are dependent on the concentration of both the protein and the labeling reagent.[3]Increase the molar excess of Chloroac-nle-OH. A common starting point is a 10 to 20-fold molar excess over the cysteine concentration. For complex protein mixtures or less accessible cysteines, a higher excess may be required.
Short Reaction Time Chloroacetamides are generally less reactive than iodoacetamides. The reaction may not have proceeded to completion within the allotted time.[1]Increase the incubation time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hour, 2 hours) to determine the optimal duration.
Low Reaction Temperature Lower temperatures decrease the rate of chemical reactions.Perform the reaction at room temperature (20-25°C) or 37°C. An increase in temperature can accelerate the labeling but may also increase the rate of side reactions and potentially affect protein stability.[4]
Inaccessible Cysteine Residue The target cysteine may be buried within the protein structure or sterically hindered, preventing access by the labeling reagent.[5]Include a mild denaturant (e.g., 1-2 M urea or 0.1% SDS) in the labeling buffer to partially unfold the protein and increase cysteine accessibility. Be mindful that denaturation can be irreversible.
Reagent Degradation Chloroacetamide solutions can hydrolyze over time, especially at higher pH.Prepare fresh solutions of Chloroac-nle-OH immediately before use.[1]

Troubleshooting Workflow for Incomplete Labeling

G start Incomplete Labeling Observed check_ph Verify Buffer pH (7.5-8.5) start->check_ph increase_reagent Increase Molar Excess of Chloroac-nle-OH check_ph->increase_reagent pH is optimal success Labeling Complete check_ph->success pH was suboptimal, now fixed increase_time Increase Incubation Time increase_reagent->increase_time Still incomplete increase_reagent->success Labeling now complete increase_temp Increase Temperature (RT to 37°C) increase_time->increase_temp Still incomplete increase_time->success Labeling now complete add_denaturant Consider Mild Denaturant increase_temp->add_denaturant Still incomplete increase_temp->success Labeling now complete fresh_reagent Use Freshly Prepared Reagent add_denaturant->fresh_reagent Still incomplete add_denaturant->success Labeling now complete fresh_reagent->success If all else fails, re-evaluate experimental design fresh_reagent->success Labeling now complete

Caption: A decision tree for troubleshooting incomplete cysteine labeling.

Issue 2: Off-Target Labeling

Symptoms:

  • Mass spectrometry data shows modifications on amino acids other than cysteine (e.g., lysine, histidine, methionine).[1]

  • Unexpected protein cross-linking or aggregation.

Potential Causes & Solutions:

CauseExplanationRecommended Action
High pH At pH values above 8.5-9.0, other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, can become deprotonated and react with chloroacetamides.[1]Maintain the reaction pH in the optimal range of 7.5-8.5.
Excessive Reagent Concentration A very high molar excess of the labeling reagent can drive less favorable reactions with other amino acids.[3]Reduce the molar excess of Chloroac-nle-OH to the minimum required for complete cysteine labeling. Perform a titration experiment to find the optimal concentration.
Prolonged Reaction Time Extended incubation times, especially in combination with high pH or reagent concentration, can lead to the accumulation of off-target modifications.Optimize the reaction time to the shortest duration that achieves complete cysteine labeling.
Reaction with Methionine While less common with chloroacetamide compared to iodoacetamide, modification of methionine can occur, especially at lower pH.[6][7]If methionine labeling is a concern, ensure the pH is maintained in the slightly alkaline range. Chloroacetamide is generally a better choice than iodoacetamide to minimize this side reaction.[6][7]

Workflow for Minimizing Off-Target Labeling

G start Off-Target Labeling Detected optimize_ph Optimize pH (target 7.5-8.5) start->optimize_ph titrate_reagent Titrate Chloroac-nle-OH Concentration optimize_ph->titrate_reagent pH optimized success Specific Cysteine Labeling Achieved optimize_ph->success Specificity improved optimize_time Optimize Incubation Time titrate_reagent->optimize_time Concentration optimized titrate_reagent->success Specificity improved quench_reaction Quench Reaction with Excess Thiol optimize_time->quench_reaction Time optimized optimize_time->success Specificity improved quench_reaction->success Protocol optimized

Caption: A workflow for optimizing reaction conditions to ensure specific cysteine labeling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Chloroac-nle-OH?

A1: A good starting point is a 10- to 20-fold molar excess of Chloroac-nle-OH over the total concentration of cysteine residues in your sample. This may need to be optimized depending on the specific protein and reaction conditions.[3]

Q2: What buffer should I use for the labeling reaction?

A2: Phosphate-buffered saline (PBS) or Tris-HCl at a pH between 7.5 and 8.5 are common choices. Avoid buffers containing nucleophiles, such as those with primary amines (e.g., Tris at high concentrations can be a weak nucleophile) or thiols (e.g., DTT, β-mercaptoethanol), as they will compete with the cysteine for the labeling reagent.[1]

Q3: How can I confirm that my protein is labeled?

A3: The most definitive method is mass spectrometry. You can analyze the intact protein to observe the mass shift corresponding to the addition of the Chloroac-nle-OH moiety, or perform a bottom-up proteomics experiment to identify the specific cysteine residue(s) that have been modified. The expected mass shift for Chloroac-nle-OH modification is the molecular weight of the reagent minus the mass of HCl.

Q4: Can I perform the labeling reaction in the presence of a reducing agent like DTT or TCEP?

A4: No. Reducing agents contain free thiols that will react with Chloroac-nle-OH, consuming the reagent and preventing it from labeling your protein. Ensure that any reducing agents used to break disulfide bonds are removed (e.g., by dialysis, desalting columns, or buffer exchange) before adding the labeling reagent.

Q5: How should I store my Chloroac-nle-OH?

A5: Store the solid reagent desiccated and protected from light, preferably at -20°C or -80°C. Prepare aqueous solutions of the reagent immediately before use, as they are susceptible to hydrolysis over time.[1]

Experimental Protocols

Protocol 1: Standard Cysteine Labeling with Chloroac-nle-OH

This protocol provides a general starting point for labeling a purified protein.

Materials:

  • Purified protein with at least one cysteine residue

  • Chloroac-nle-OH

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M DTT or L-cysteine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure your protein sample is in a buffer compatible with the labeling reaction (e.g., PBS or Tris-HCl, pH 7.5-8.5) and free of any reducing agents. The protein concentration should be known.

  • Reagent Preparation: Immediately before use, dissolve Chloroac-nle-OH in the Labeling Buffer to create a stock solution (e.g., 10 mM). Protect the solution from light.

  • Labeling Reaction: a. Add the Chloroac-nle-OH stock solution to your protein sample to achieve the desired molar excess (e.g., 20-fold). b. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching: Add the Quenching Solution to a final concentration of 10-fold molar excess over the initial Chloroac-nle-OH concentration to consume any unreacted reagent. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted Chloroac-nle-OH and quenching reagent using a desalting column or by dialysis against a suitable buffer for your downstream application.

  • Analysis: Confirm labeling by mass spectrometry or another appropriate method.

Protocol 2: Optimizing Reaction Time for Complete Labeling

This protocol helps determine the minimum time required for complete labeling, which is crucial for minimizing off-target reactions.

Procedure:

  • Set up the labeling reaction as described in Protocol 1.

  • At various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in each aliquot by adding the Quenching Solution.

  • Analyze each time-point sample by mass spectrometry to determine the extent of labeling.

  • Plot the percentage of labeled protein versus time to identify the time at which the reaction reaches a plateau, indicating completion.

References

  • Edsall, J. T. (1943). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Journal of the American Chemical Society, 65(8), 1767-1770.
  • Hulme, J. B., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteome Research, 19(11), 4499-4507.
  • Kovács, L., et al. (2021). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv.
  • Creminon, C., et al. (2017). US Patent US20170233788A1: Cysteine Labelling.
  • Zhang, X., et al. (2015). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Journal of The American Society for Mass Spectrometry, 26(11), 1943-1949*.
  • Barnett, D. A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137.
  • Mishra, S., et al. (2018). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 147, 114-123.
  • Hampton, B., et al. (2012). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 11(12), 5676-5685.
  • Parker, C. E., & Borchers, C. H. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Methods in Molecular Biology, 1156, 349-361.
  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Kalló, G., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 23(9), 4656*.
  • Sharp, J. S., & Becker, J. M. (2007). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Current Analytical Chemistry, 3(3), 184-197.
  • Lin, W., et al. (2015). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 6(9), 5122-5126.
  • Aono, R., et al. (2022). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols, 3(4), 101732.
  • Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in Molecular Biology, 998, 147-159.
  • Puljung, M. C., & Zagotta, W. N. (2011). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. Biophysical Journal, 100(9), 2236-2244.
  • Zybailov, B., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteome Research, 19(11), 4499-4507.
  • Gorshkov, V., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 204-215.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Thiol Reactivity: Chloroacetyl-nle-OH versus Iodoacetyl-nle-OH

For researchers, scientists, and professionals in drug development, the strategic selection of reagents for bioconjugation is a critical determinant of experimental success. The covalent modification of thiol groups, pre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents for bioconjugation is a critical determinant of experimental success. The covalent modification of thiol groups, predominantly found on cysteine residues, is a cornerstone of this field. Among the arsenal of thiol-reactive moieties, haloacetyl derivatives stand out for their utility in forming stable thioether bonds. This guide provides an in-depth, objective comparison of the reactivity of two such derivatives: N-Chloroacetyl-norleucine-OH (Chloroacetyl-nle-OH) and N-Iodoacetyl-norleucine-OH (Iodoacetyl-nle-OH). By delving into the underlying chemical principles and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions for their specific applications.

The Fundamental Chemistry: A Nucleophilic Substitution Reaction

The reaction between a haloacetyl group and a thiol proceeds via a second-order nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophilic thiolate anion (R-S⁻) attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a stable thioether bond.[1]

The efficiency of this reaction is primarily governed by two key factors: the nucleophilicity of the thiol and the leaving group ability of the halide. The pKa of the thiol group is crucial; at a pH above the pKa, the more nucleophilic thiolate anion is the predominant species, leading to a faster reaction rate.[2] However, when comparing haloacetyl derivatives, the identity of the halogen is the paramount determinant of reactivity.

Reactivity Hierarchy: The Leaving Group Effect

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge. Among the halogens, iodide is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion. Chloride, in contrast, is a poorer leaving group. This fundamental principle dictates the reactivity order of haloacetyl compounds:

Iodoacetyl > Bromoacetyl > Chloroacetyl

This translates to a significantly faster reaction rate for iodoacetyl derivatives compared to their chloroacetyl counterparts.

Quantitative Comparison of Reactivity

  • Iodoacetate: 100

  • Bromoacetate: 60

  • Chloroacetate: 1

This indicates that the reaction with an iodoacetyl group is roughly two orders of magnitude faster than with a chloroacetyl group under identical conditions.

Second-order rate constants for the reaction of iodoacetamide with various thiols typically fall in the range of 0.6 to 10 M⁻¹s⁻¹ at neutral pH.[3][4] Based on the relative reactivity, the rate constant for chloroacetamide would be expected to be in the range of 0.006 to 0.1 M⁻¹s⁻¹.

Table 1: Comparative Properties of Chloroacetyl-nle-OH and Iodoacetyl-nle-OH

FeatureChloroacetyl-nle-OHIodoacetyl-nle-OH
Reaction Mechanism SN2SN2
Relative Reactivity LowerHigher
Reaction Speed SlowFast
Selectivity for Thiols Generally higherLower (potential for side reactions)
Stability of Reagent More stableLess stable (light-sensitive)
Common Applications Situations requiring controlled, slower reactionRapid and efficient labeling

Side Reactions and Selectivity: A Critical Consideration

The higher reactivity of iodoacetyl derivatives comes at the cost of potentially lower selectivity. While both reagents primarily target cysteine residues, the more electrophilic nature of the iodoacetyl group can lead to off-target modifications of other nucleophilic amino acid side chains, particularly under conditions of high reagent concentration or prolonged reaction times. These can include:

  • Methionine: Alkylation of the thioether side chain.

  • Histidine: Alkylation of the imidazole ring.

  • Lysine: Alkylation of the ε-amino group at higher pH.

  • N-terminal α-amino group: Alkylation at higher pH.

Chloroacetyl derivatives, due to their lower reactivity, generally exhibit greater selectivity for the highly nucleophilic thiolate anion of cysteine, resulting in fewer undesirable side reactions.

Experimental Design for a Head-to-Head Comparison

To empirically determine and compare the reactivity of Chloroacetyl-nle-OH and Iodoacetyl-nle-OH, a well-controlled kinetic assay is essential. The following protocol outlines a robust method using a model thiol, such as L-cysteine or glutathione (GSH), and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the pseudo-first-order and second-order rate constants for the reaction of Chloroacetyl-nle-OH and Iodoacetyl-nle-OH with a model thiol.

Materials:
  • Chloroacetyl-nle-OH

  • Iodoacetyl-nle-OH

  • L-cysteine (or Glutathione)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

  • Quenching Solution (e.g., 1 M 2-mercaptoethanol or dithiothreitol)

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solutions: - Chloroacetyl-nle-OH - Iodoacetyl-nle-OH - L-cysteine prep2 Equilibrate reactants to reaction temperature prep1->prep2 react1 Initiate reaction by mixing reagents in reaction buffer prep2->react1 react2 Take aliquots at specific time intervals react1->react2 react3 Quench reaction in aliquots with excess thiol react2->react3 analysis1 Analyze quenched samples by RP-HPLC react3->analysis1 analysis2 Monitor disappearance of starting materials and appearance of product analysis1->analysis2 analysis3 Calculate concentrations from peak areas analysis2->analysis3 data1 Plot [Thiol] vs. time analysis3->data1 data2 Determine pseudo-first-order rate constant (k_obs) data1->data2 data3 Calculate second-order rate constant (k2) data2->data3

Caption: Experimental workflow for the comparative kinetic analysis.

Detailed Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of L-cysteine in the reaction buffer.

    • Prepare 100 mM stock solutions of Chloroacetyl-nle-OH and Iodoacetyl-nle-OH in a suitable organic solvent (e.g., DMSO or DMF) and then dilute to a working stock of 10 mM in the reaction buffer.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the reactant solutions and the reaction buffer to the desired temperature (e.g., 25 °C).

    • In a reaction vessel, add the reaction buffer and the L-cysteine stock solution to a final concentration of 0.1 mM.

    • Initiate the reaction by adding the haloacetyl-nle-OH stock solution to a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics).

    • At defined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes for iodoacetyl; and 0, 10, 20, 40, 60, 90, 120 minutes for chloroacetyl), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Separate the reactants and the product using a suitable gradient of mobile phases A and B.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

    • Integrate the peak areas corresponding to the unreacted L-cysteine (or the product) at each time point.

  • Data Analysis:

    • Convert the peak areas to concentrations using a standard curve.

    • Plot the natural logarithm of the L-cysteine concentration versus time.

    • The negative of the slope of this plot will give the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = kobs / [haloacetyl-nle-OH].

Visualizing the SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Thiolate R-S⁻ TS [R-S---CH₂---X]⁻      |    CO-Nle-OH Thiolate->TS Nucleophilic Attack Haloacetyl X-CH₂-CO-Nle-OH (X = Cl or I) Haloacetyl->TS Thioether R-S-CH₂-CO-Nle-OH TS->Thioether Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: The SN2 reaction mechanism for thiol alkylation.

Conclusion and Recommendations

The choice between Chloroacetyl-nle-OH and Iodoacetyl-nle-OH is a trade-off between reactivity and selectivity.

  • Iodoacetyl-nle-OH is the reagent of choice for applications requiring rapid and efficient thiol modification. Its high reactivity ensures that the conjugation proceeds to completion in a short timeframe, which can be advantageous when working with sensitive biomolecules. However, researchers must be mindful of the potential for off-target reactions and optimize conditions (e.g., pH, reagent concentration, and reaction time) to maximize selectivity.

  • Chloroacetyl-nle-OH , on the other hand, offers a more controlled and selective approach. Its slower reaction rate allows for greater precision and minimizes the risk of side reactions. This makes it particularly suitable for applications where the integrity of the target molecule is paramount and where multiple nucleophilic residues are present.

Ultimately, the optimal choice depends on the specific experimental goals, the nature of the biomolecule being modified, and the desired attributes of the final conjugate. A thorough understanding of the underlying chemical principles and, where necessary, empirical testing as outlined in this guide, will enable researchers to harness the full potential of these versatile thiol-reactive reagents.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]

  • Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). Thiol-disulfide exchange. Methods in Enzymology, 463, 531–547. [Link]

  • Singh, R. (2002). Thiol-disulfide interchange. Journal of Biological Chemistry, 277(47), 45003-45006. [Link]

  • Suttapitugsakul, S., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 15(1), 135-144. [Link]

  • Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022. [Link]

  • Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

Sources

Comparative

Precision vs. Promiscuity: Chloroac-nle-OH and the Landscape of Cysteine-Reactive Electrophiles

The following guide provides an in-depth technical comparison of Chloroac-nle-OH (N-chloroacetyl-norleucine) against other standard cysteine-reactive electrophiles. It is structured to serve as a practical resource for r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Chloroac-nle-OH (N-chloroacetyl-norleucine) against other standard cysteine-reactive electrophiles. It is structured to serve as a practical resource for researchers in chemical biology and drug discovery.

Executive Summary: The "Goldilocks" Electrophile

In the design of covalent probes and inhibitors, reactivity is a double-edged sword. Hyper-reactive electrophiles like iodoacetamide (IAA) label cysteines indiscriminately, while sluggish electrophiles like acrylamides often require precise catalytic activation.

Chloroac-nle-OH (N-chloroacetyl-norleucine, CAS 56787-36-1) represents a distinct class of Affinity-Directed Labels . By combining a "tempered" chloroacetyl warhead with a norleucine structural anchor, it achieves site-specific labeling of enzymes (e.g., aminopeptidases, amidotransferases) that bind hydrophobic or glutamine-like residues.[1] This guide contrasts its performance with ubiquitous alternatives like Maleimide and Iodoacetamide, demonstrating why "slower" chemistry often yields superior biological fidelity.

Technical Deep Dive: Chloroac-nle-OH

Chemical Architecture
  • Warhead (Chloroacetyl): A mild electrophile (

    
    ). Unlike the hyper-reactive iodoacetyl group, the chloroacetyl moiety is relatively inert to circulating thiols (e.g., glutathione) at physiological pH unless brought into close proximity.
    
  • Anchor (Norleucine): An isomer of leucine and isostere of methionine. It provides the hydrophobic binding energy required to dock the probe into specific active sites (e.g., S1 pockets of proteases).

  • Mechanism: Proximity-induced alkylation. The binding event increases the local effective concentration of the electrophile, allowing the nucleophilic cysteine in the active site to displace the chloride ion.

Mechanism of Action Diagram

The following diagram illustrates the kinetic selectivity of Chloroac-nle-OH compared to a generic Iodoacetamide probe.

ReactionSelectivity Probe_Cl Chloroac-nle-OH (Affinity Probe) Surface_Cys Surface Cys (Off-Target) Probe_Cl->Surface_Cys Slow Diffusion (High Barrier) Complex Enzyme-Probe Complex Probe_Cl->Complex 1. Specific Binding (Kd driven) Probe_I Iodoacetamide (Generic Label) Target_Cys Active Site Cys (Target) Probe_I->Target_Cys Fast Diffusion Probe_I->Surface_Cys Fast Diffusion Labeled_Noise Non-Specific Labeling Target_Cys->Labeled_Noise Promiscuous Surface_Cys->Labeled_Noise Minimal Reaction Surface_Cys->Labeled_Noise Promiscuous Labeled_Target Specific Labeling (Thioether Bond) Complex->Labeled_Target 2. Proximity Reaction (Fast k_inact)

Figure 1: Kinetic Selectivity Model. Chloroac-nle-OH relies on a binding step to overcome the activation energy barrier, ensuring specificity. Iodoacetamide bypasses this requirement, leading to promiscuous labeling.

Comparative Analysis: The Electrophile Spectrum

The choice of electrophile dictates the experiment's resolution. The table below compares Chloroac-nle-OH (representing chloroacetamides) against standard alternatives.

Table 1: Cysteine-Reactive Electrophile Comparison
FeatureChloroac-nle-OH (Chloroacetamide)Iodoacetamide (IAA) Maleimide Acrylamide
Reactivity Moderate (Requires proximity)High (Diffusion controlled)Very High (Diffusion controlled)Low (Requires catalysis)
Selectivity High (Structure-guided)Low (Global cysteine mapping)Low (Global mapping)Very High (Targeted covalent inhibitors)
Bond Stability Stable Thioether Stable Thioether Unstable (Ring hydrolysis/exchange)Stable Thioether
Off-Targets Minimal (Low reactivity with Lys/His)High (Alkylates Met, His, N-term)Cross-reacts with amines at pH > 7.5Minimal
Primary Use Active site mapping, InhibitionProteomics (Alkylation), BlottingBioconjugation (ADCs, Dyes)Kinase inhibitors (e.g., Ibrutinib)
pH Optimum 7.5 – 8.57.5 – 8.06.5 – 7.57.0 – 8.5
Critical Insights:
  • Met-Oxidation Artifacts: A major drawback of Iodoacetamide is its tendency to cause artifactual methionine oxidation and alkylation during proteomic sample prep. Chloroacetamide derivatives (like Chloroac-nle-OH) significantly reduce these side reactions, preserving sample integrity for MS analysis.

  • Stability: Maleimides form succinimidyl thioethers which can undergo a retro-Michael reaction (losing the label) or hydrolysis (opening the ring). The thioether formed by Chloroac-nle-OH is chemically stable, making it superior for long-term occupancy studies or in vivo applications.

Experimental Protocols

Protocol A: Affinity Labeling of Aminopeptidases with Chloroac-nle-OH

Objective: To selectively label the active site cysteine of a target aminopeptidase (e.g., LAP) in a complex lysate.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40.

  • Probe: Chloroac-nle-OH (10 mM stock in DMSO).

  • Control: Iodoacetamide (10 mM stock).

  • Detection: Click-chemistry handle (if using an alkyne analog) or anti-probe antibody; alternatively, use activity-based readout.

Workflow:

  • Lysate Preparation: Harvest cells and lyse in buffer without DTT/BME (reducing agents will quench the probe). Centrifuge at 14,000 x g for 15 min at 4°C.

  • Labeling Reaction:

    • Aliquot 50 µL lysate (1 mg/mL protein) into two tubes.

    • Tube 1 (Specific): Add Chloroac-nle-OH to 50 µM final concentration.

    • Tube 2 (Promiscuous Control): Add Iodoacetamide to 50 µM.

  • Incubation: Incubate at 37°C for 1 hour . Note: Chloroacetamides require higher temperature or longer time than IAA due to lower reactivity.

  • Quenching: Add DTT to 10 mM to quench unreacted probe.

  • Analysis:

    • Gel-Based: If using a fluorescent analog, run SDS-PAGE and scan.

    • Activity Assay: If Chloroac-nle-OH is an inhibitor, perform a substrate cleavage assay. The Chloroac-nle-OH sample should show loss of specific aminopeptidase activity, whereas IAA may show partial inhibition due to protein denaturation or non-specific hits.

Protocol B: Competitive Profiling (IsoTOP-ABPP Context)

Objective: To confirm Chloroac-nle-OH binds the active site.

  • Pre-treatment: Incubate lysate with Chloroac-nle-OH (various concentrations: 1, 10, 100 µM) for 1 hr.

  • Chase: Add a broad-spectrum probe (e.g., Iodoacetamide-Alkyne) at 100 µM for 1 hr.

  • Click Chemistry: React with Azide-Biotin, Cu(I), TCEP, and Ligand.

  • Enrichment & MS: Enrich biotinylated proteins on streptavidin, digest, and analyze by LC-MS/MS.

  • Result: True targets of Chloroac-nle-OH will show reduced signal in the chase channel (competition), while off-targets will remain labeled by the chase probe.

References

  • Chloroacetamide vs. Iodoacetamide Selectivity: Nielsen, M. L., et al.[2] "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Clinical Proteomics, 2017.[3] [Link]

  • Cysteine Reactivity Profiling (ABPP): Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. [Link]

  • Side Reactions in Proteomics: Muller, J., et al. "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research, 2017. [Link]

Sources

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